2,7-Naphthyridine-4-carbaldehyde

Heterocyclic Chemistry Regioselective Synthesis Scaffold Diversity

2,7-Naphthyridine-4-carbaldehyde (CAS 10273-40-2) is a strategic heteroaromatic building block for medicinal chemistry. Its unique 2,7-naphthyridine scaffold, distinct from other isomers, is critical for developing potent PDE5 inhibitors (IC₅₀ 0.23 nM) and antitumor agents. The reactive 4-carbaldehyde handle enables efficient library synthesis via reductive amination or condensation. Supplied at ≥97% purity, this compound ensures streamlined downstream processing for preclinical research. Choose this specific isomer to guarantee the electronic and geometric properties required for target engagement, avoiding extrapolation from other naphthyridine aldehydes.

Molecular Formula C9H6N2O
Molecular Weight 158.16 g/mol
CAS No. 10273-40-2
Cat. No. B181435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,7-Naphthyridine-4-carbaldehyde
CAS10273-40-2
Molecular FormulaC9H6N2O
Molecular Weight158.16 g/mol
Structural Identifiers
SMILESC1=CN=CC2=CN=CC(=C21)C=O
InChIInChI=1S/C9H6N2O/c12-6-8-5-11-4-7-3-10-2-1-9(7)8/h1-6H
InChIKeyRPMGSMBPOIFFKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,7-Naphthyridine-4-carbaldehyde: A Privileged Heterocyclic Aldehyde Scaffold for Medicinal Chemistry


2,7-Naphthyridine-4-carbaldehyde (CAS 10273-40-2) is a heteroaromatic building block comprising a 2,7-naphthyridine core functionalized with a reactive aldehyde at the 4‑position . The 2,7-naphthyridine scaffold is one of six regioisomeric naphthyridine systems, each possessing distinct electronic distributions and geometric shapes that dictate their utility in medicinal chemistry . This aldehyde is supplied at purities of ≥95–97% by major vendors and serves as a versatile entry point for the synthesis of biologically active 2,7‑naphthyridine derivatives via condensation, oxidation, or reductive amination .

Why 2,7-Naphthyridine-4-carbaldehyde Cannot Be Replaced by Another Naphthyridine Isomer or Aldehyde


The six constitutional isomers of naphthyridine (1,5‑, 1,6‑, 1,7‑, 1,8‑, 2,6‑, and 2,7‑naphthyridine) exhibit markedly different electronic properties and reactivity profiles due to the precise positioning of the nitrogen atoms within the fused bicyclic framework . Consequently, a synthetic route or biological activity established for a 1,8‑naphthyridine‑aldehyde, for example, cannot be extrapolated to the 2,7‑congener. Furthermore, the 4‑carbaldehyde substitution on the 2,7‑scaffold provides a unique vector for further derivatization that is not present in other 2,7‑naphthyridine substitution patterns (e.g., 1‑, 3‑, or 5‑carbaldehyde analogs), directly impacting the geometry and binding mode of final compounds in target‑oriented synthesis [1].

Quantitative Differentiation: Why 2,7-Naphthyridine-4-carbaldehyde Outperforms Its Closest Analogs


Regioisomeric Advantage: Unique Reactivity of 2,7-Naphthyridine-4-carbaldehyde vs. 1,8-Naphthyridine Aldehydes

The 2,7‑naphthyridine scaffold exhibits a unique electronic distribution and geometric shape compared to the other five naphthyridine isomers, which fundamentally alters its reactivity and intermolecular interaction potential . For example, while 1,8‑naphthyridine derivatives are widely explored as metal‑chelating ligands and antibacterial agents, 2,7‑naphthyridine derivatives have shown a distinct pharmacological profile, including potent and highly specific PDE5 inhibition (IC₅₀ = 0.23 nM for derivative 4c) and antitumor activity (GI₅₀ = 0.70 µM against CNS cancer cell line SF‑539) [1]. The 4‑carbaldehyde substituent on the 2,7‑scaffold offers a reactive handle that is absent in other positional isomers, enabling selective downstream functionalization that cannot be achieved with 1,5‑, 1,6‑, 2,6‑, or 1,8‑naphthyridine aldehydes .

Heterocyclic Chemistry Regioselective Synthesis Scaffold Diversity

Purity Benchmark: 2,7-Naphthyridine-4-carbaldehyde Offers Superior Initial Purity Compared to Common Heterocyclic Aldehydes

Commercial sources of 2,7‑Naphthyridine‑4‑carbaldehyde consistently report a minimum purity of 95–97% by HPLC . In contrast, many structurally related heterocyclic aldehydes, such as quinoline‑4‑carbaldehyde or isoquinoline‑5‑carbaldehyde, are often supplied at lower purities (90–95%) due to stability issues or more challenging synthetic routes . This higher baseline purity reduces the need for pre‑use purification steps, improving overall synthetic efficiency and yield consistency in multi‑step reactions.

Chemical Procurement Quality Control Building Block Reliability

Regioselective Synthesis Enabling Direct Access: A Silver‑Catalyzed Route to 2,7‑Naphthyridine‑4‑carbaldehyde Derivatives

A recent silver‑catalyzed cyclization of ortho‑alkynyl aldehydes with anthranilic acids provides a regioselective entry to 2,7‑naphthyridine‑4‑carbaldehyde analogs under mild conditions (minimal catalyst loading, high yields, and excellent regioselectivity) [1]. This method contrasts with traditional Friedländer or Skraup approaches that often yield mixtures of naphthyridine isomers or require harsh conditions . The silver‑catalyzed protocol is particularly advantageous for generating the 2,7‑isomer with the 4‑aldehyde group intact, a key differentiator from other naphthyridine aldehydes whose syntheses are less efficient or non‑regioselective [1].

Catalytic Synthesis Regioselectivity Scalable Methods

Stability Under Inert Conditions: 2,7‑Naphthyridine‑4‑carbaldehyde Demonstrates Comparable Storage Stability to Leading Heterocyclic Aldehydes

Vendor specifications recommend storing 2,7‑Naphthyridine‑4‑carbaldehyde at 2–8 °C under an inert nitrogen atmosphere to prevent aldehyde oxidation . This storage requirement is identical to that of many common heterocyclic aldehydes, such as 4‑pyridinecarboxaldehyde (isonicotinaldehyde) and 2‑quinolinecarboxaldehyde, indicating that the compound does not present unusual stability challenges relative to its peers . However, its higher initial purity may extend the practical shelf life before re‑purification is necessary.

Compound Storage Long‑term Stability Procurement Planning

High‑Value Applications for 2,7‑Naphthyridine‑4‑carbaldehyde in Drug Discovery and Chemical Biology


Medicinal Chemistry: Synthesis of PDE5 Inhibitors and CNS‑Active Antitumor Agents

2,7‑Naphthyridine‑4‑carbaldehyde serves as a critical intermediate for constructing potent and selective phosphodiesterase 5 (PDE5) inhibitors. Derivatives of the 2,7‑naphthyridine scaffold have demonstrated sub‑nanomolar PDE5 inhibition (IC₅₀ = 0.23 nM) with exceptional selectivity (>100,000‑fold over PDE1‑4) and superior relaxation of rabbit corpus cavernosum (EC₃₀ = 5.0 nM) compared to sildenafil (EC₃₀ = 8.7 nM) [1]. Additionally, 2,7‑naphthyridine‑3‑carboxylic acid derivatives, accessible via oxidation of the 4‑carbaldehyde, exhibit potent antitumor activity, particularly against CNS cancer cell lines (SF‑539 GI₅₀ = 0.70 µM) [2].

Diversity‑Oriented Synthesis: Generation of Privileged 2,7‑Naphthyridine‑Based Libraries

The aldehyde functionality at the 4‑position of the 2,7‑naphthyridine core is uniquely positioned for diversification via reductive amination, Knoevenagel condensation, or Wittig olefination. This enables the rapid construction of focused compound libraries exploring the SAR around the 4‑position of the 2,7‑naphthyridine scaffold—a region known to influence PDE5 binding and antitumor activity [1][2]. Unlike 1,8‑naphthyridine aldehydes, which are often used for metal‑chelating applications, 2,7‑naphthyridine‑4‑carbaldehyde provides access to a distinct biological space with demonstrated activity against multiple therapeutic targets [1].

Chemical Biology: Development of Fluorescent Probes and Molecular Sensors

The 2,7‑naphthyridine scaffold possesses intrinsic fluorescence properties that can be tuned through substitution at the 4‑position. The 4‑carbaldehyde handle allows for conjugation with fluorophores, biotin, or other reporter tags, enabling the creation of chemical probes for studying PDE5 localization or for high‑throughput screening assays [1]. This application is less accessible with other naphthyridine isomers due to their different electronic structures and less favorable substitution patterns [1].

Process Chemistry: Scalable Synthesis of Advanced Intermediates for Preclinical Candidates

The recently developed silver‑catalyzed regioselective synthesis of 2,7‑naphthyridine‑4‑carbaldehyde derivatives provides a robust, scalable route with high yields and excellent regiocontrol [1]. This method supports the kilogram‑scale preparation of key intermediates for preclinical development of PDE5 inhibitors or antitumor agents, offering a cost‑effective alternative to less efficient traditional syntheses [1]. The compound's high commercial purity (≥95–97%) further streamlines downstream processing, reducing purification burdens in GMP‑like environments [2].

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